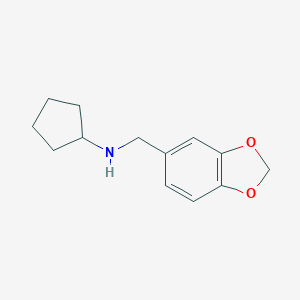

(R)-2-(((苯甲氧基)羰基)氨基)-3-(2-溴苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

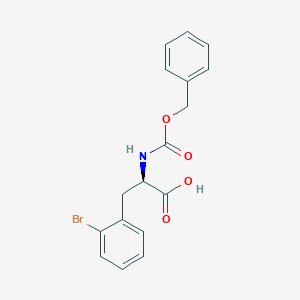

The synthesis of complex organic molecules like "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" involves strategic planning of chemical reactions that introduce or modify specific functional groups. For example, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones involve key steps such as the addition of an arylrhodium(I) species to an alkyne and the oxidative addition of C-Br bonds, which may be relevant to the synthetic pathway of our target molecule (Harada et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound, characterized by X-ray crystallography, spectroscopy, or quantum chemical calculations, provides insight into its three-dimensional arrangement and electronic environment, crucial for understanding its reactivity and interaction with other molecules. Structural investigations often reveal the compound's conformation, bond lengths, angles, and other stereochemical details essential for synthesizing stereochemically complex targets.

Chemical Reactions and Properties

The chemical reactions involving "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" are diverse, ranging from its use as a starting material, intermediate, or product in organic synthesis. Its reactivity can be explored through various types of reactions, such as carbopalladation of nitriles for the synthesis of substituted aminonaphthalenes and benzoxazine derivatives, demonstrating the versatility of bromophenyl and carbonylamino groups in facilitating complex transformations (Tian et al., 2003).

科学研究应用

合成方法和衍生物

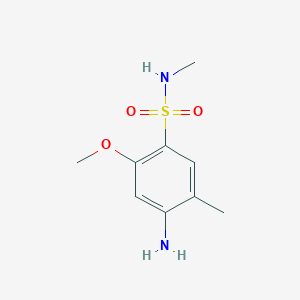

- (−)‐(E,S)‐3‐(苯甲氧基)‐1‐丁烯基苯磺酰胺的合成:这种化合物用于合成各种磺酰胺衍生物,展示了其在有机合成中的多功能性 (Enders, Berg, & Jandeleit, 2003).

- 标记 L-DOPS 用以哺乳动物代谢研究:一种对 L-DOPS(去甲肾上腺素前体氨基酸)进行碳-14 标记的有效方法涉及使用与该化合物相关的衍生物 (Kurosawa & Nishioka, 1996).

- 荧光氨基酸合成:该化合物在荧光 d-氨基酸的合成中发挥作用,这些氨基酸可用于肽合成和荧光研究 (Maity, Honcharenko, & Strömberg, 2015).

生化和酶促应用

- 三肽衍生物测定:它用于创建三肽衍生物以测定某些酶,展示了其在酶学研究和药物研究中的实用性 (Svendsen, 2017).

材料科学和有机化学

- 聚苯并恶嗪中酚化的替代方案:该化合物被探索作为材料科学中的一个组成部分,特别是在增强苯并恶嗪环形成的分子反应性方面 (Trejo-Machin et al., 2017).

- 亲电砌块的制备:它有助于制备用于合成对映体纯化合物的全新亲电砌块,突出了其在立体化学应用中的重要性 (Zimmermann & Seebach, 1987).

抗菌和抗氧化特性

- 合成和抗菌活性评价:该化合物的衍生物已被合成并对其抗菌活性进行了评价,在抗菌研究中显示出潜力 (Pund et al., 2020).

- 共轭物中的抗氧化活性:其共轭物已被合成并对其抗氧化和抗炎活性进行了评价,表明其在药物化学中的潜力 (Sahoo, Subudhi, & Swain, 2011).

氟化氨基酸的合成

- 氟化 l-酪氨酸的合成:该化合物用于不对称合成氟化 l-酪氨酸,这是一种神经化学中重要的氨基酸 (Monclus, Masson, & Luxen, 1995).

属性

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid | |

CAS RN |

123098-44-2 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)